

The Core Chemical Architecture of Ascomycin (FK520): A Technical Guide

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Introduction: **Ascomycin**, also known by its designations FK520, Immunomycin, and FR-900520, is a 23-membered macrocyclic polyketide with potent immunosuppressive properties. [1][2][3] Originally isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, **Ascomycin** is a structural analog of Tacrolimus (FK506), differing by an ethyl group at position 21 instead of an allyl group.[4][5] Its significant biological activities, including antifungal and antimalarial properties, have made it a subject of intense research and a valuable precursor for the semi-synthesis of other therapeutic agents, such as pimecrolimus.[2] [6] This guide provides an in-depth overview of its chemical structure, biosynthetic origins, mechanism of action, and the experimental protocols central to its study.

Chemical Identity and Physicochemical Properties

The unique macrocyclic structure of **Ascomycin** dictates its chemical behavior and biological function. It is characterized by a complex array of stereocenters and functional groups, including hydroxyls, methoxy groups, and a distinctive pipecolate moiety incorporated into the macrolactone ring.

Table 1: Chemical Identifiers for Ascomycin (FK520)



Identifier	Value	Citation	
Molecular Formula	C43H69NO12 [1][4][7]		
Molecular Weight	792.01 g/mol	[4][5][7]	
IUPAC Name	(1R,9S,12S,13R,14S,17R,18E, 21S,23S,24R,25S,27R)-17- ethyl-1,14-dihydroxy-12-[(E)-1- [(1R,3R,4R)-4-hydroxy-3- methoxycyclohexyl]prop-1-en- 2-yl]-23,25-dimethoxy- 13,19,21,27-tetramethyl-11,28- dioxa-4- azatricyclo[22.3.1.0 ⁴ ,9]octacos- 18-ene-2,3,10,16-tetrone	[1]	
CAS Number	104987-12-4	[4][5][8]	
SMILES String	CC[C@@H]1/C=C(/C INVALID-LINK (C(=O)C(=O)N3CCCC[C@H]3 C(=O)OINVALID-LINK O)C)/C(C)=C/[C@@H]4CC INVALID-LINKINVALID- LINK OC)C)OC)C)C">C@@HC	[4]	
InChI Key	ZDQSOHOQTUFQEM- NURRSENYSA-N	[4][7][9]	

Table 2: Physicochemical Properties of Ascomycin (FK520)

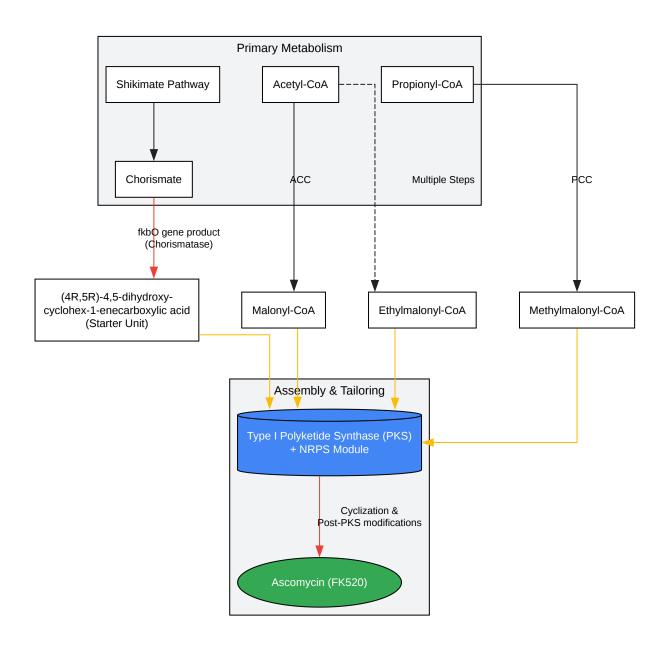


Property	Details	Citation	
Appearance	White to off-white powder/crystalline solid.	[4]	
Solubility	Soluble in DMSO (≥ 45 mg/mL), ethanol (≥ 39.6 mg/mL with warming), and methanol (10 mg/mL).	6 [5][6][8][10]	
Storage	Store lyophilized powder desiccated at -20°C for long-term stability (≥ 4 years). In solution, store at -20°C for up to 3 months or at -80°C for up to 2 years. Avoid multiple freeze-thaw cycles.	[2][4][5][8]	

Biosynthesis of Ascomycin

Ascomycin is a secondary metabolite produced by Streptomyces hygroscopicus through a complex biosynthetic pathway. The macrocyclic core is assembled by a Type I polyketide synthase (PKS) system. The starter unit for this assembly is (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid, which is derived from the primary metabolite chorismate, a key intermediate in the shikimate pathway.[1] The PKS modules then catalyze the sequential condensation of extender units, primarily malonyl-CoA, methylmalonyl-CoA, and one unit of ethylmalonyl-CoA, which provides the characteristic ethyl side chain at C21.[5][7][9]





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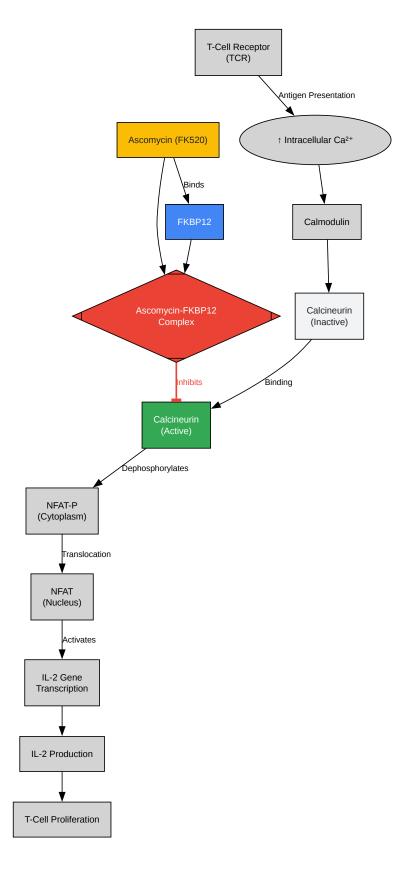
Figure 1. Simplified biosynthetic pathway of **Ascomycin** (FK520).



Mechanism of Action

The immunosuppressive effect of **Ascomycin** is initiated by its passive diffusion into lymphocytes, where it binds with high affinity to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[5][9] This **Ascomycin**-FKBP12 complex does not directly inhibit T-cell signaling. Instead, it acquires a conformation that allows it to bind to and inhibit the calcium-and calmodulin-dependent serine/threonine phosphatase, calcineurin.[6][9] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][9] Consequently, NFAT cannot translocate to the nucleus, leading to the downregulation of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and activation.[3]





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Figure 2. Mechanism of action of Ascomycin (FK520).



Table 3: Biological Activity of Ascomycin (FK520)

Assay	IC ₅₀ Value	Target/System	Citation
Calcineurin Phosphatase Inhibition	49 nM	Purified Calcineurin	[9][10][11]
Mixed Lymphocyte Reaction (MLR)	0.55 nM	Mouse Splenocytes	[2][8][11]
P. falciparum FKBP35 Inhibition	0.52 μΜ	Recombinant PfFKBP35	

Experimental Protocols

Protocol 1: Isolation and Purification from S. hygroscopicus Fermentation Broth

This protocol is adapted from common methods for natural product extraction from actinomycetes.[3][9]

- Fermentation: Cultivate Streptomyces hygroscopicus in a suitable production medium (e.g., seed medium followed by fermentation medium) under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.[12]
- Harvesting: Separate the mycelia from the fermentation broth via centrifugation (e.g., 8,000 x g for 15 min) or filtration.

Extraction:

- Suspend the mycelial cake in an organic solvent such as ethanol or acetone and perform extraction, potentially aided by sonication for 30 minutes to ensure cell lysis.[3][9]
- Alternatively, perform a liquid-liquid extraction. After separating the mycelia, extract the broth with an equal volume of a water-immiscible solvent like butyl acetate. Repeat the extraction twice.[3]



- Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator until a viscous residue is obtained.
- Solvent Partitioning:
 - Resuspend the residue in a solvent like butyl acetate.
 - Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with saturated sodium chloride (brine) solution to remove acidic and water-soluble impurities.[3]
 - Dry the organic phase over anhydrous sodium sulfate and concentrate again to a thick oil.
- Chromatography (Optional): For higher purity, the crude extract can be subjected to column chromatography. A common approach is silica gel chromatography, eluting with a gradient of solvents such as hexane and ethyl acetate. Fractions are collected and analyzed by TLC or HPLC.
- Crystallization:
 - Dissolve the concentrated, semi-purified extract in a minimal amount of a suitable solvent system, such as methyl tert-butyl ether.[3]
 - Slowly add an anti-solvent like n-hexane while stirring to induce
 precipitation/crystallization. Adding n-hexane helps to remove oily impurities.[3]
 - Allow crystallization to proceed at a low temperature (e.g., 0-5°C) for 40-48 hours.
- Final Product: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at 45-50°C to yield purified **Ascomycin**.[3]

Protocol 2: Structural Characterization by NMR and Mass Spectrometry

 Sample Preparation: Dissolve a purified sample of Ascomycin (1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) for NMR analysis or in a high-purity solvent like methanol or acetonitrile for MS analysis.



- Mass Spectrometry (MS):
 - Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.[13]
 - Use a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 μm).[9]
 - Elute with a gradient of water and acetonitrile, both often containing 0.1% formic acid to aid ionization.
 - Acquire high-resolution mass spectra to confirm the elemental composition (C₄₃H₆₉NO₁₂) by comparing the observed m/z with the calculated value.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Acquire standard 1D spectra (¹H and ¹³C) to observe characteristic chemical shifts.[13][14]
 - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are essential for assigning signals to specific atoms within the complex macrocyclic structure.[10][14]
 - For detailed conformational analysis, especially when bound to its target protein, advanced techniques like ¹³C-edited 3D HMQC-NOESY can be employed on isotopically labeled samples.[14]

Protocol 3: Calcineurin Phosphatase Inhibition Assay (Colorimetric)

This protocol measures the phosphatase activity of calcineurin by quantifying the release of free phosphate from a specific substrate.[15]

- Reagent Preparation:
 - Assay Buffer: 20 mM Tris, 100 mM NaCl, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5.
 - Substrate: RII phosphopeptide, a specific substrate for calcineurin.
 - Enzyme: Recombinant human calcineurin, activated with Calmodulin.



- Inhibitor: Ascomycin (FK520) dissolved in DMSO, along with recombinant FKBP12.
- Detection Reagent: Malachite Green solution to detect free phosphate.
- Assay Procedure (96-well plate format):
 - To appropriate wells, add Assay Buffer, FKBP12, and varying concentrations of Ascomycin (or DMSO as a vehicle control).
 - Add the activated calcineurin enzyme to all wells except the "no enzyme" background controls.
 - Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme complex.
 - Initiate the reaction by adding the RII phosphopeptide substrate to all wells.
 - Incubate at 30°C for a defined period (e.g., 20-30 minutes).
 - Terminate the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.
- Data Analysis:
 - Measure the absorbance at ~620 nm using a microplate reader.
 - Subtract the background absorbance (no enzyme) from all readings.
 - Calculate the percentage of inhibition for each Ascomycin concentration relative to the vehicle control (0% inhibition).
 - Plot the percent inhibition against the logarithm of the Ascomycin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Mixed Lymphocyte Reaction (MLR) Assay

The one-way MLR assay measures the ability of an immunosuppressant to inhibit T-cell proliferation in response to allogeneic stimulation.[16][17]



• Cell Preparation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy, unrelated donors (Donor A: Responder; Donor B: Stimulator) using density gradient centrifugation (e.g., Ficoll-Paque).
- Inactivate the stimulator cells (Donor B) by treating them with Mitomycin C (e.g., 25-50 μg/mL for 30 min) or by irradiation. This prevents them from proliferating but preserves their ability to stimulate the responder cells. Wash the cells thoroughly to remove Mitomycin C.[16][17]
- Co-culture Setup (96-well plate format):
 - Plate the responder cells (Donor A) at a fixed concentration (e.g., 1 x 10⁵ cells/well).
 - Add the treated stimulator cells (Donor B) at the same concentration (1:1 ratio).
 - Add serial dilutions of **Ascomycin** (or vehicle control) to the co-cultures. Include wells with responder cells alone (negative control) and responder cells with a mitogen like PHA (positive control).
 - Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

Proliferation Measurement:

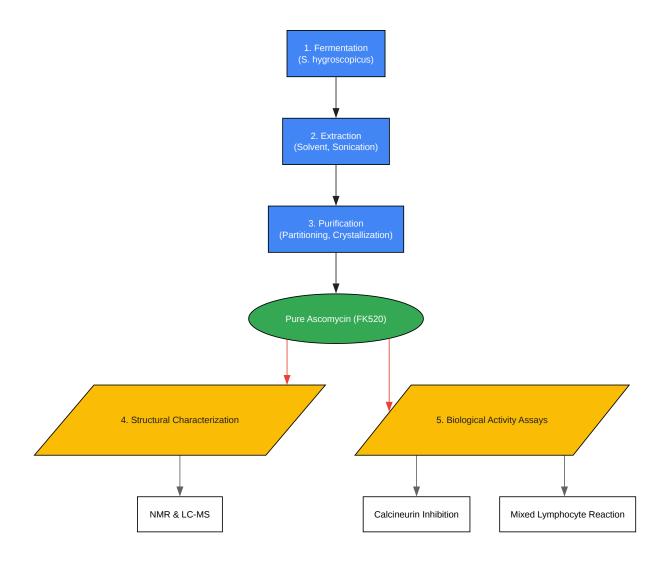
- On the final day of incubation, add a proliferation marker, such as [3H]-thymidine or BrdU, to each well.
- Incubate for an additional 18-24 hours to allow for incorporation into the DNA of proliferating cells.
- Harvest the cells and measure the incorporated radioactivity (for [³H]-thymidine) using a scintillation counter or the incorporated BrdU using an ELISA-based colorimetric assay.

Data Analysis:

 Calculate the percentage of inhibition of proliferation for each **Ascomycin** concentration compared to the vehicle-treated co-culture.



• Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.





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Figure 3. General experimental workflow for **Ascomycin** research.

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